1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
Description
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a methanamine group at the para position and a 3,3,3-trifluoropropoxy group.
Properties
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base to form the intermediate 4-(3,3,3-trifluoropropoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanol. Finally, the methanol derivative is converted to the methanamine derivative through a reductive amination process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has shown potential in drug development due to its ability to interact with various biological targets. Its unique trifluoropropoxy moiety can enhance lipophilicity and metabolic stability, making it a candidate for developing pharmaceuticals aimed at treating neurological disorders and other conditions.
- Case Study : Research indicates that compounds with trifluoropropoxy groups exhibit improved binding affinities to neurotransmitter receptors, which could lead to advancements in antidepressant therapies.
Organic Synthesis
This compound serves as an intermediate in organic synthesis pathways, particularly in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable for creating derivatives with enhanced biological activity.
- Synthesis Method : The compound can be synthesized through nucleophilic substitution reactions involving phenolic compounds and trifluoropropyl halides under basic conditions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the reaction of a phenol derivative with a trifluoropropyl halide to introduce the trifluoropropoxy group. |
Materials Science
In materials science, this compound is explored for its potential use in developing specialty polymers and coatings. The trifluoropropoxy group can impart unique properties such as increased chemical resistance and thermal stability.
- Application Example : Incorporating this compound into polymer matrices may enhance their performance in harsh chemical environments.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]methanamine | Trifluoromethyl group instead of trifluoropropoxy | Moderate receptor binding | Lower metabolic stability |
| 1-[4-(Perfluoroalkoxy)phenyl]methanamine | Perfluoroalkoxy group | High lipophilicity | Enhanced chemical resistance |
Mechanistic Insights
The mechanism of action for this compound involves interactions with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmission pathways effectively due to the electronic effects of the trifluoropropoxy group.
Mechanism of Action
The mechanism of action of 1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key differentiating factor among fluorinated phenylmethanamine derivatives is the nature of the substituents on the phenyl ring. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
- pKa and Basicity : The methanamine group (pKa ~8–9) is weakly basic, similar to analogs like 1-(4-fluoro-3-CF3-phenyl)-N-methylmethanamine (pKa 8.62) .
Biological Activity
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, a compound featuring a trifluoropropoxy group attached to a phenyl ring, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound’s structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Its impact on neuroreceptors suggests possible applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
Anticancer Activity
A study demonstrated that derivatives similar to this compound possess significant cytotoxic effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 | <10 |
| This compound | Jurkat | <15 |
This data indicates that the compound is equipotent against both cell lines compared to standard chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity of this compound appears to involve:
- Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing further proliferation .
Neuroprotective Effects
Research into the neuroprotective properties of this compound has indicated:
- CB1 Receptor Antagonism : The compound acts as a selective antagonist for the CB1 receptor, which plays a crucial role in neuroprotection and modulation of neuronal excitability .
Table: Receptor Binding Affinities
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| This compound | 0.32 | >100 |
This selectivity suggests potential therapeutic applications in conditions such as anxiety and depression.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. Notably:
- Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity with MIC values comparable to leading antibiotics .
Table: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds structurally related to this compound. One notable study focused on its derivatives' effects on COX-2 inhibition and their structure-activity relationships (SAR), revealing that modifications to the phenyl ring can significantly enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
